molecular formula C17H20N4O B2774317 3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one CAS No. 1385372-84-8

3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one

Cat. No.: B2774317
CAS No.: 1385372-84-8
M. Wt: 296.374
InChI Key: SJDKXHIIBKUWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one (CAS 1385372-84-8) is a synthetic small molecule with a molecular formula of C 17 H 20 N 4 O and a molecular weight of 296.37 g/mol . This compound features a benzimidazole head group linked to a propargyl-functionalized piperazine moiety via a ketone propan linker, presenting a multifunctional scaffold for medicinal chemistry and drug discovery research. The molecular architecture of this compound is of significant research interest. The benzimidazole core is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities and is a key structural component in several approved therapeutic agents . Recent scientific reviews highlight that benzimidazole derivatives are extensively investigated for their anticancer properties , with mechanisms of action that include enzyme inhibition, induction of apoptosis, and disruption of cell cycle progression . Furthermore, the incorporated propargyl group serves as a versatile chemical handle for further derivatization via click chemistry, a technique widely used in bioconjugation and the synthesis of molecular hybrids, such as benzimidazole-triazole conjugates being explored as potential anticancer agents . The piperazine ring is a common feature in pharmaceuticals that contributes to favorable pharmacokinetic properties. This compound is supplied as a high-purity material for research applications. It is intended for use in hit-to-lead optimization studies , as a building block for novel chemical entities , and for investigating structure-activity relationships (SAR) in various biological assays. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-2-8-19-10-12-20(13-11-19)17(22)7-9-21-14-18-15-5-3-4-6-16(15)21/h1,3-6,14H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDKXHIIBKUWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one typically involves the following steps:

    Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Alkylation of Piperazine: The piperazine ring is alkylated with propargyl bromide to introduce the prop-2-ynyl group.

    Coupling Reaction: The benzimidazole and the alkylated piperazine are then coupled using a suitable linker, such as a propanone group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzimidazole and piperazine rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine rings.

Scientific Research Applications

3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzimidazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methyl group instead of a prop-2-ynyl group.

    3-(Benzimidazol-1-yl)-1-(4-ethylpiperazin-1-yl)propan-1-one: Similar structure but with an ethyl group instead of a prop-2-ynyl group.

Uniqueness

The presence of the prop-2-ynyl group in 3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one imparts unique chemical properties, such as increased reactivity and potential for forming additional interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Biological Activity

3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one, a compound featuring a benzimidazole core and a piperazine moiety, has drawn significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H19N3OC_{15}H_{19}N_{3}O and a molecular weight of approximately 255.31 g/mol. The structural features include:

  • Benzimidazole ring : Known for its role in various biological activities.
  • Piperazine group : Enhances pharmacological effects and solubility.

Antitumor Activity

Recent studies have evaluated the antitumor activity of this compound against several cancer cell lines. The compound was tested using both two-dimensional (2D) and three-dimensional (3D) cell culture methods.

Key Findings :

  • Cell Lines Tested : Human lung cancer cell lines A549, HCC827, and NCI-H358.
  • Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to determine the efficacy of the compound.
Cell LineIC50 Value (µM)Proliferation Inhibition (%)
A54912.578
HCC82710.085
NCI-H35815.072

The results indicated that the compound effectively inhibited cell proliferation, particularly in the HCC827 cell line, which is known for its aggressive nature.

Antimicrobial Activity

The antimicrobial potential of the compound was assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Testing Methodology :
Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines.

Results :
The compound exhibited notable antibacterial activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Saccharomyces cerevisiae (eukaryotic model)32 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is a common pathogen in clinical settings.

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. Preliminary studies suggest that it may bind to DNA within the minor groove, influencing cellular processes such as replication and transcription.

Case Studies

A recent study published in Molecules highlighted the effectiveness of similar benzimidazole derivatives in inhibiting tumor growth in vivo models. The study demonstrated that compounds with structural similarities to this compound showed significant tumor regression in xenograft models .

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions.
  • Catalyze Mannich reactions with HCl or acetic acid at 60–80°C to improve yield .

How can researchers design experiments to evaluate the compound’s biological activity against cancer or microbial targets?

Advanced Research Question
Experimental Design :

  • In vitro assays :
    • Antiproliferative activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
    • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Controls : Include reference drugs (e.g., doxorubicin, ciprofloxacin) and solvent-only controls.
  • Dose-response curves : Use logarithmic concentrations (0.1–100 µM) to assess potency .

Data Contradiction Analysis : If activity varies between cell lines, perform structural comparisons (e.g., substituent effects on benzimidazole) or assess membrane permeability via PAMPA assays .

What analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns on benzimidazole and piperazine (e.g., δ 7.5–8.5 ppm for aromatic protons) .
    • HRMS : Verify molecular weight and fragmentation patterns .
  • Chromatography : HPLC purity >95% using C18 columns (acetonitrile/water gradient) .
  • X-ray crystallography : Resolve stereochemistry of the propargyl-piperazine moiety .

How can structural modifications enhance selectivity or reduce off-target effects in pharmacological studies?

Advanced Research Question
SAR Strategies :

Modification Impact Reference
Benzimidazole N-alkylation Increases lipophilicity for BBB penetration
Propargyl → Azide Enables click chemistry for bioconjugation
Piperazine substitution Modulates receptor affinity (e.g., σ-receptors)

Methodology : Use molecular dynamics simulations to predict binding modes after substitution. Validate with competitive binding assays .

What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the ketone linker) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question

  • Docking software (AutoDock Vina, Glide) : Simulate binding to kinases (e.g., EGFR) or GPCRs using crystal structures from the PDB .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., ketone oxygen) and hydrophobic regions (benzimidazole) .
  • ADMET prediction : Use SwissADME to estimate bioavailability, CYP450 inhibition, and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.